molecular formula C6H5ClN2O3 B1366252 (3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid CAS No. 89581-61-3

(3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid

Cat. No. B1366252
CAS RN: 89581-61-3
M. Wt: 188.57 g/mol
InChI Key: NJHHVYWIVRTAAP-UHFFFAOYSA-N
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Description

“(3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid” is a unique chemical compound with the empirical formula C6H5ClN2O3 . It has a molecular weight of 188.57 g/mol . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “(3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid” can be represented by the SMILES string O=C(C=C1)N(CC(O)=O)N=C1Cl . This notation provides a way to describe the structure of a chemical compound in a textual format.


Physical And Chemical Properties Analysis

“(3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.

Scientific Research Applications

Corrosion Inhibition

(3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid and its derivatives have been extensively studied for their potential as corrosion inhibitors. For instance, Ghazoui et al. (2017) investigated the efficacy of ethyl (6-methyl-3-oxopyridazin-2-yl) acetate in preventing mild steel corrosion in hydrochloric acid solutions, finding significant inhibition efficiencies (Ghazoui et al., 2017). Similarly, Nahlé et al. (2017) examined the effect of (6-phenyl-3-oxopyridazin-2-yl) acetohydrazide on steel corrosion, demonstrating its high efficiency as an inhibitor (Nahlé et al., 2017).

Pharmaceutical Applications

Several studies have explored the pharmaceutical potential of pyridazinone derivatives. For example, Mehvish and Kumar (2022) synthesized new 3(2H)-one pyridazinone derivatives with notable antioxidant activity, highlighting their potential in cancer treatment (Mehvish & Kumar, 2022). Additionally, Karpina et al. (2019) developed novel acetamides containing the 1,2,4-oxadiazole cycle, which showed promising results in pharmacological studies (Karpina et al., 2019).

Material Science and Chemistry

In material science, the application of (3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid derivatives is notable. Sallam et al. (2021) synthesized and analyzed the molecular structure of a pyridazine analog, revealing its significance in medicinal chemistry (Sallam et al., 2021). Moreover, Gong et al. (2011) developed a pyrazoline derivative as a highly selective fluorescent sensor for zinc ion detection, showcasing the versatility of pyridazinone-based compounds (Gong et al., 2011).

Safety And Hazards

According to the available resources, “(3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid” is classified under the GHS07 hazard class, indicating that it may be harmful if swallowed . It is recommended to handle this compound with appropriate safety measures.

properties

IUPAC Name

2-(3-chloro-6-oxopyridazin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O3/c7-4-1-2-5(10)9(8-4)3-6(11)12/h1-2H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHHVYWIVRTAAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20408524
Record name (3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid

CAS RN

89581-61-3
Record name (3-chloro-6-oxopyridazin-1(6H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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